Product packaging for N,N'-Didodecyl-ethylenediamine(Cat. No.:CAS No. 15411-40-2)

N,N'-Didodecyl-ethylenediamine

Cat. No.: B168976
CAS No.: 15411-40-2
M. Wt: 396.7 g/mol
InChI Key: ALZARSJEJMWPOM-UHFFFAOYSA-N
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Description

Contextualization within Ethylenediamine (B42938) Derivatives and Long-Chain Amines

N,N'-Didodecyl-ethylenediamine is classified as a symmetrically substituted ethylenediamine derivative. The core of its structure is an ethylenediamine backbone, an organic compound with the formula C₂H₄(NH₂)₂. wikipedia.org Ethylenediamine is a fundamental building block in chemical synthesis, known for its ability to form a wide array of derivatives by reacting with compounds such as carboxylic acids, alcohols, and aldehydes. wikipedia.org

The defining characteristic of this compound is the presence of two dodecyl (C₁₂) alkyl chains, one attached to each nitrogen atom of the ethylenediamine core. These long hydrocarbon chains place the compound within the category of long-chain amines, also known as fatty amines. whamine.com Fatty amines typically contain alkyl chains ranging from 8 to 22 carbon atoms, which imparts significant hydrophobicity (a tendency to repel water). whamine.com

The combination of the polar ethylenediamine "head" and the two nonpolar dodecyl "tails" gives this compound an amphiphilic nature. This dual characteristic is central to its function, particularly as a gemini (B1671429) surfactant. researchgate.net Gemini surfactants consist of two monomeric surfactant units chemically linked by a spacer group (in this case, the ethyl group of the diamine), which often leads to superior physicochemical properties compared to their single-chain counterparts. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name N,N'-didodecylethane-1,2-diamine
Molecular Formula C₂₆H₅₆N₂
Molecular Weight 396.74 g/mol
Key Structural Features Symmetrically substituted ethylenediamine with two C₁₂ alkyl chains

Source:

Significance in Contemporary Chemical and Materials Science Research

The distinct structure of this compound makes it a compound of considerable interest in both chemical and materials science research. Its primary significance lies in its behavior as a surfactant. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The amphiphilic nature of this compound allows it to form micelles in aqueous solutions, where the hydrophobic tails aggregate to form a core, and the hydrophilic heads face the surrounding water. This property is crucial for processes like emulsification and solubilizing hydrophobic substances.

In materials science, this compound and its derivatives have shown utility in several areas. They are investigated as corrosion inhibitors, forming protective films on metal surfaces. nih.govvulcanchem.com For instance, a non-ionic gemini surfactant based on this structure, N,N′-didodecyl-N,N′digluconamideethylenediamine, has been studied as a "green" corrosion inhibitor for mild steel in saline solutions. nih.gov The compound also serves as an intermediate for synthesizing other functional molecules, such as cationic lipids, which have potential applications in gene delivery systems. vulcanchem.com Furthermore, its properties are relevant for use as a polymer additive and in the formulation of detergents and emulsifiers. vulcanchem.com

Research has also highlighted its role in more specialized applications. For example, a related diglycolamide derivative, N,N‐didodecyl‐N',N'‐dioctyl diglycolamide (D³DODGA), is considered a promising ligand for the extraction and separation of trivalent actinides and lanthanides from nuclear waste, a critical process in nuclear fuel reprocessing. researchgate.net The long dodecyl chains are believed to be key to preventing the formation of an undesirable "third phase" during liquid-liquid extraction. researchgate.net The compound's ability to interact with both hydrophobic and hydrophilic surfaces also makes it a subject of study in biological contexts, such as for investigating interactions with cell membranes and the folding of proteins.

Table 2: Research Applications of this compound and its Derivatives

Field Application Mechanism/Function
Chemistry Surfactant Used in emulsification and micelle formation.
Materials Science Corrosion Inhibitor Forms protective films on metal surfaces via chemisorption. nih.govvulcanchem.com
Materials Science Polymer Additive Modifies properties of polymers.
Biotechnology Chemical Intermediate Used to synthesize cationic lipids for gene delivery. vulcanchem.com
Nuclear Chemistry Extraction Agent A derivative is used for separating actinides and lanthanides from nuclear waste. researchgate.net
Biology Research Tool Employed in studies of cell membrane interactions and protein folding.

Source: nih.govvulcanchem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56N2 B168976 N,N'-Didodecyl-ethylenediamine CAS No. 15411-40-2

Properties

IUPAC Name

N,N'-didodecylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZARSJEJMWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165537
Record name N,N'-Didodecyl-ethylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-40-2
Record name N,N'-Didodecyl-ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Didodecyl-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N,n Didodecyl Ethylenediamine Analogues

Direct Synthesis Routes for N,N'-Dialkylethylenediamines

The synthesis of symmetrically substituted N,N'-dialkylethylenediamines, such as N,N'-Didodecyl-ethylenediamine, is primarily achieved through direct alkylation methods. These routes are favored for their straightforward nature, though they require careful control of reaction conditions to ensure selectivity and maximize yield.

Nucleophilic Substitution Reactions with Halogenated Alkanes

Nucleophilic substitution stands as a cornerstone for the formation of C-N bonds in the synthesis of N,N'-dialkylethylenediamines. wikipedia.org This class of reaction involves an electron-rich nucleophile, in this case an amine, attacking an electron-deficient alkyl halide, resulting in the displacement of the halide leaving group. wikipedia.org The synthesis can be approached in two primary ways: the reaction of a primary alkylamine with an ethylene (B1197577) dihalide, or the reaction of ethylenediamine (B42938) with an alkyl halide. researchgate.netacs.org

In the first approach, a primary amine like dodecylamine (B51217) acts as the nucleophile, reacting with a compound such as 1,2-dibromoethane. acs.org To favor the desired disubstituted product, this compound, an excess of the primary amine is often used. This stoichiometric control helps to minimize side reactions like oligomerization where the secondary amine product reacts further with the ethylene dihalide.

The second, more common approach involves the direct alkylation of ethylenediamine with a long-chain alkyl halide like bromododecane. researchgate.netresearcher.life This method is a classic example of amine alkylation, a type of nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge in this reaction is overalkylation. wikipedia.org Because the resulting secondary amine is often more nucleophilic than the starting primary amine, the reaction can proceed to form tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net Consequently, controlling the reaction stoichiometry and conditions is critical to selectively synthesize the desired N,N'-disubstituted product. savemyexams.com

Table 1: Comparative Data on Nucleophilic Substitution for N,N'-Dialkylethylenediamine Synthesis

Starting Materials Alkylating Agent Key Conditions Product Reference
Ethylenediamine Bromododecane Nucleophilic substitution This compound researchgate.net, researcher.life
Dodecylamine 1,2-Dibromoethane 2:1 amine to dihalide ratio, alkaline conditions This compound , acs.org
Primary/Secondary Amines Alkyl Halides Aqueous media, microwave irradiation Tertiary Amines rsc.org
Primary Amines Alkyl Halides Aqueous media, NaHCO₃, Sodium Dodecyl Sulfate Secondary/Tertiary Amines researchgate.net, rsc.org

N-Alkylation Strategies of Ethylenediamine

Focusing specifically on ethylenediamine as the starting material, various N-alkylation strategies have been developed to produce N,N'-dialkylethylenediamine analogues. The most prevalent method is the direct reaction with two equivalents of a long-chain alkyl halide, such as didodecyl bromide, typically under basic conditions. researchgate.netresearcher.lifevulcanchem.com The base, such as potassium carbonate, facilitates the deprotonation of the amine, enhancing its nucleophilicity. vulcanchem.com

Alternative, more sustainable methods for N-alkylation have also been explored. One such strategy involves the N-alkylation of ethylenediamine using alcohols as the alkylating agents, which avoids the use of halides. researchgate.net This process requires a catalyst, such as CuO-NiO/γ-Al2O3, and is typically performed in a fixed-bed reactor. Research into this method has shown high yields for mono-N-alkylation of ethylenediamine with various low-carbon primary and secondary alcohols. researchgate.net However, yields tend to decrease with the synthesis of tetra-N-alkylated products and with the increasing molecular size of the alcohol. researchgate.net

Table 2: Research Findings on N-Alkylation of Ethylenediamine with Alcohols

Alcohol Catalyst Temperature (°C) Product (Mono-alkylated) Yield (%) Reference
Methanol CuO-NiO/γ-Al₂O₃ 160 N-Methylethylenediamine 80.2 researchgate.net
Ethanol CuO-NiO/γ-Al₂O₃ 160 N-Ethylethylenediamine 82.3 researchgate.net
Propan-1-ol CuO-NiO/γ-Al₂O₃ 160 N-Propylethylenediamine 83.7 researchgate.net
Butan-1-ol CuO-NiO/γ-Al₂O₃ 160 N-Butylethylenediamine 85.2 researchgate.net
Isopropanol CuO-NiO/γ-Al₂O₃ 160 N-Isopropylethylenediamine 82.8 researchgate.net

Derivatization Pathways and Advanced Analogue Synthesis

The secondary amine groups of this compound are reactive sites that allow for further chemical modification. These derivatization pathways are crucial for creating advanced analogues with tailored properties, particularly for applications as complex surfactants and functional materials.

N-Acylation Reactions for Modified Ethylenediamines

N-acylation is a fundamental reaction used to introduce carbonyl-containing groups into the ethylenediamine structure, converting the secondary amine functionalities into amides. This is typically achieved by reacting the N,N'-dialkylethylenediamine with an acylating agent like an acyl chloride or an acid anhydride.

This strategy is often employed in multi-step syntheses to build complex chelating surfactants. For instance, a common synthetic route involves an initial N-acylation of ethylenediamine with a fatty acid chloride (e.g., lauroyl chloride) to form a mono-N-acyl ethylenediamine. sciforum.net This intermediate can then undergo further reactions, such as carboxymethylation with chloroacetic acid, to produce N-acyl ethylenediamine triacetic acid surfactants. sciforum.net While this example starts with the acylation of the parent ethylenediamine, the same principle applies to the derivatization of pre-formed this compound to create analogues with amide linkages, which can alter the compound's hydrophilicity, hydrogen bonding capacity, and coordination properties.

Michael Addition Reactions for Extended Structures

The Michael addition, or conjugate addition, provides a powerful method for extending the structure of this compound. chemistrysteps.com In this reaction, the secondary amine acts as a nucleophile (a Michael donor) and adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemistrysteps.com This reaction is highly effective for C-N bond formation and is used to introduce functional groups that can serve as hydrophilic heads in surfactant design.

A notable example is the reaction of this compound with methyl acrylate. researchgate.netresearcher.life In this process, both secondary amine groups undergo a Michael addition, leading to the formation of N,N'-didodecyl-N,N'-dipropionate ethylenediamine (DDPED), a Gemini (B1671429) surfactant with two carboxylic acid head groups. researchgate.netresearcher.life Another advanced application of this reaction is the aza-Michael addition of N,N'-dialkylethylenediamine to 1,8-pyrenedione, which, followed by photo-induced C-H activation, yields highly fluorescent pyrene (B120774) derivatives. rsc.orgresearchgate.net This demonstrates the utility of the Michael reaction in synthesizing not only surfactants but also functional chromophore systems. rsc.orgresearchgate.net

Table 3: Examples of Michael Addition Reactions for Derivatization

Amine Donor Michael Acceptor Product Type Application/Feature Reference
This compound Methyl Acrylate Carboxylate-functionalized Gemini Surfactant Enhanced surface activity researchgate.net, researcher.life
N,N'-Dialkylethylenediamine 1,8-Pyrenedione Fluorescent Pyrene Derivative Fluorescent probe rsc.org, researchgate.net
Various Amines α,β-Unsaturated Compounds N-Substituted Ethylenediamine Derivatives Synthesis of organic intermediates asianpubs.org

Formation of Gemini and Multiheaded Surfactant Systems

This compound is an ideal building block for the synthesis of Gemini and multiheaded surfactants. Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer group; in this context, the ethylenediamine core functions as the spacer. researchgate.net The two reactive secondary amine sites allow for the symmetric introduction of polar head groups.

The synthesis of N,N'-didodecyl-N,N'-dipropionate ethylenediamine (DDPED) through Michael addition is a direct route to an anionic Gemini surfactant. researchgate.netresearcher.life Similarly, other hydrophilic groups can be introduced. For example, the synthesis of N,N′-didodecyl‐N,N′‐digluconamideethylenediamine creates a nonionic Gemini surfactant by forming amide bonds with gluconolactone (B72293) precursors, showcasing the versatility of the this compound scaffold. researchgate.net

These synthetic strategies can be extended to create even more complex structures. Multiheaded surfactants, containing more than two head groups, can be synthesized from amine precursors like triethylenetetramine, which, after dialkylation with dodecyl chains, can be further functionalized via Michael addition to yield surfactants with multiple carboxylic groups. researchgate.net The ability to systematically modify the this compound core through reactions like N-acylation and Michael addition is fundamental to the design of high-performance surfactant systems with tailored aggregation behavior and interfacial properties. researchgate.netacs.org

Integration into More Complex Organic Frameworks

The bifunctional nature of this compound and its analogues, characterized by the central ethylenediamine bridge and terminal functional groups, makes them valuable building blocks for constructing larger, more complex chemical architectures. These diamines can be incorporated as linkers, nodes, or functionalizing agents in a variety of supramolecular structures, including metal-organic frameworks (MOFs) and long-chain polymers.

Metal-organic frameworks, which are crystalline materials composed of metal ions or clusters linked by organic ligands, can have their properties tailored by incorporating functionalized diamines. frontiersin.orgmdpi.com Ethylenediamine derivatives can be postsynthetically grafted onto the framework or used as templates during synthesis. mdpi.com For instance, N,N'-dimethylethylenediamine (dmen) has been successfully integrated into a magnesium-based MOF, [Mg₂(dobpdc)], where it coordinates to the open metal sites within the pores. researchgate.net This modification significantly enhances the framework's properties, particularly its capacity for carbon dioxide capture. Studies show that frameworks like [dmen-Mg₂(dobpdc)] exhibit substantial CO₂ uptake, demonstrating the successful functionalization of the framework by the diamine. mdpi.com The primary amine groups on related compounds can also be used to synthesize cationic lipids for applications such as gene delivery. vulcanchem.com

The integration of these diamines is not limited to crystalline frameworks. They are also key components in the synthesis of long-chain aliphatic polymers. acs.org Polyamides and polyureas, for example, can be formed through polycondensation reactions involving long-chain diamines and other monomers like diacids or urea. acs.org The long dodecyl chains of this compound impart significant hydrophobicity, influencing the solubility and self-assembly properties of the resulting polymers, making them suitable for applications as surfactants or corrosion inhibitors. vulcanchem.com

Table 1: Integration of Ethylenediamine Analogues in Metal-Organic Frameworks (MOFs)

MOF System Diamine Analogue Role of Diamine Resulting Property Source(s)
[mmen-Mg₂(dobpdc)] N,N'-dimethylethylenediamine (mmen) Post-synthetic functionalization of metal sites Enhanced CO₂ adsorption researchgate.net
[en-Mg₂(dobpdc)] Ethylenediamine (en) Post-synthetic functionalization of metal sites High CO₂ uptake (3.63 mmol·g⁻¹) mdpi.com
[dmen-Mg₂(dobpdc)] N,N'-dimethylethylenediamine (dmen) Post-synthetic functionalization of metal sites High CO₂ uptake (3.77 mmol·g⁻¹) mdpi.com
Bio-MOF-11 Adeninate (contains amino groups) Ligand with framework High selectivity for CO₂ over N₂ mdpi.com

Optimization of Synthetic Conditions and Process Parameters

The efficient synthesis of this compound and its analogues is critically dependent on the careful optimization of reaction conditions. Key parameters that influence yield, purity, and reaction time include temperature, pressure, stoichiometry of reactants, and the choice of catalyst and solvent.

One common synthetic route is the direct alkylation of ethylenediamine with an alkyl halide. The optimization of a similar reaction, the synthesis of N,N-diethylethylenediamine from 2-chloroethylamine (B1212225) hydrochloride and diethylamine, has been detailed in patent literature. google.com This process is conducted in an autoclave where reaction temperature is maintained between 100-200°C and pressure at 0.52-1.60 MPa for 3 to 8 hours. google.com The molar ratio of the amine to the alkyl halide is a crucial variable, with ratios of 1:1 to 8:1 being explored. google.com The use of a Lewis acid catalyst, such as cuprous chloride, at a concentration of 1-3% of the molar weight of the hydrochloride salt, can further improve reaction efficiency. google.com

Another approach involves the reductive amination or methylation of ethylenediamine. In the synthesis of N,N,N',N'-tetramethylethylenediamine (TMEDA) via the Eschweiler-Clarke method, optimization of reagent ratios and temperature was shown to dramatically increase the yield. rasayanjournal.co.in A series of experiments demonstrated that a molar ratio of ethylenediamine to 85% formic acid to formalin of 1:8.4:5 was optimal. rasayanjournal.co.in Furthermore, controlling the temperature during the addition of ethylenediamine to the methylating mixture at 78-80°C and reducing the reflux time from 10 hours to 5 hours increased the product yield from 57% to 98%. rasayanjournal.co.in

Kinetic studies on the preparation of ethylenediamine from 1,2-dichloroethane (B1671644) in a nonaqueous medium found that the optimal temperature was 120°C at a pressure of 160 psi. At temperatures above this, the conversion rate decreased, likely due to a reduction in the concentration of reactants in the liquid phase, suggesting that higher temperatures would necessitate higher pressures to maintain reactant concentration.

Table 2: Optimization Parameters for the Synthesis of Ethylenediamine Derivatives

Derivative Method Parameter Optimized Optimal Condition Resulting Yield Source(s)
N,N-Diethylethylenediamine Alkylation Temperature 150 °C High google.com
N,N-Diethylethylenediamine Alkylation Pressure 1 MPa High google.com
N,N-Diethylethylenediamine Alkylation Reactant Molar Ratio (Amine:Halide) 4:1 High google.com
N,N,N',N'-Tetramethylethylenediamine (TMEDA) Eschweiler-Clarke Reactant Molar Ratio (EDA:HCOOH:Formalin) 1:8.4:5 98% rasayanjournal.co.in
N,N,N',N'-Tetramethylethylenediamine (TMEDA) Eschweiler-Clarke Reaction Time 5 hours 98% rasayanjournal.co.in
N,N,N',N'-Tetramethylethylenediamine (TMEDA) Eschweiler-Clarke Addition Temperature 78-80 °C 98% rasayanjournal.co.in
Ethylenediamine Ammonolysis of Dichloroethane Temperature 120 °C -
Ethylenediamine Ammonolysis of Dichloroethane Pressure 160 psi -

Advanced Purification Techniques for Synthesized Compounds

The purification of this compound and other long-chain diamine analogues presents significant challenges due to their physical properties. These molecules are often greasy or waxy solids with high boiling points and low water solubility. reddit.com Furthermore, the similarities in physical properties between the desired product, unreacted starting materials, and potential side-products (such as mono-alkylated species) make separation difficult. acs.orgreddit.com

Standard purification methods such as distillation and recrystallization are often the first steps. For this compound, a post-reaction workup typically involves liquid-liquid extraction with a solvent like diethyl ether to remove inorganic salts. This is followed by recrystallization from a solvent system such as an ethanol-water mixture to yield the purified product. For the parent compound, ethylenediamine, rigorous drying is essential. vdoc.publookchem.com This can be achieved by shaking with drying agents like type 5A Linde molecular sieves, a mixture of calcium oxide (CaO) and potassium hydroxide (B78521) (KOH), followed by fractional distillation from sodium metal under a nitrogen atmosphere to prevent reactions with atmospheric CO₂ and water. vdoc.publookchem.com

When simple recrystallization or extraction is insufficient, particularly for removing structurally similar impurities like mono-alkylated byproducts, more advanced techniques are required. reddit.com Column chromatography is a common alternative, though separating very nonpolar, "greasy" molecules on standard silica (B1680970) or alumina (B75360) can be challenging. reddit.com In such cases, specialized chromatographic methods may be necessary. Cation exchange (SCX) chromatography is a powerful technique for separating amines. In this method, the crude mixture is passed through an SCX column; the amine-containing compounds (both the desired diamine and the mono-substituted amine impurity) will bind to the acidic stationary phase, while non-basic impurities will pass through. reddit.com The bound amines can then be selectively eluted.

For highly challenging separations, other techniques like reverse-phase high-performance liquid chromatography (HPLC) or flash chromatography may be employed to achieve high purity, especially for derivatives intended for sensitive applications. In some synthetic pathways, particularly multi-step syntheses, it is advantageous to proceed with crude intermediates to the next step, with a final, rigorous purification of the end product. mdpi.com

Table 3: Purification Techniques for Ethylenediamine and its Long-Chain Derivatives

Technique Description Application/Target Impurity Source(s)
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids (e.g., ether/water). Removal of inorganic salts and water-soluble impurities. vdoc.pub
Recrystallization Purification of solids based on differences in solubility in a specific solvent at different temperatures. General purification of the final product. vulcanchem.com
Fractional Distillation Separation of liquids based on boiling point differences. Often performed under vacuum for high-boiling compounds. Removal of volatile impurities and unreacted starting materials. vdoc.publookchem.com
Drying with Chemical Agents Use of agents like molecular sieves, CaO, KOH, or sodium metal to remove trace water. Rigorous removal of water, especially for hygroscopic amines. vdoc.publookchem.com
Column Chromatography (Silica/Alumina) Separation based on differential adsorption to a solid stationary phase. Separation of organic components, though can be difficult for very nonpolar compounds. vulcanchem.comreddit.com
Cation Exchange (SCX) Chromatography A form of ion-exchange chromatography where positively charged ions are separated. Effective for separating amines from non-basic impurities and from each other. reddit.com

Supramolecular Chemistry and Self Assembly Phenomena of N,n Didodecyl Ethylenediamine Systems

Fundamental Principles of Self-Assembly in Amphiphilic Systems

The self-assembly of amphiphilic molecules is a spontaneous process driven by the fundamental goal of minimizing the free energy of the system in a given solvent. acs.orgnih.gov Amphiphiles, such as N,N'-Didodecyl-ethylenediamine, are characterized by their dual chemical nature, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. nih.gov In aqueous environments, these molecules organize themselves to sequester their hydrophobic parts from the water, while exposing their hydrophilic regions to it. nih.govacs.org This phenomenon, governed by thermodynamics, leads to the formation of a variety of ordered supramolecular structures, including micelles, vesicles, and lamellae. acs.orgresearchgate.net

Supramolecular chemistry is the field that investigates these complex systems, which are held together by non-covalent interactions rather than covalent bonds. acs.orgyoutube.com The process is a cornerstone of bottom-up nanofabrication, where molecular-level information dictates the formation of larger, functional architectures. frontiersin.org The final structure of an assembly is dictated by a delicate balance between the interactions of the amphiphile's constituent parts with the solvent and with each other. nih.gov

Role of Non-Covalent Interactions in Molecular Organization

The organization of this compound into complex architectures is governed by a suite of non-covalent interactions. acs.orgacs.org These forces, while weaker than covalent bonds, collectively provide the driving force for stable self-assembly. frontiersin.orgencyclopedia.pub

Hydrophobic Interactions : This is the principal driving force for the assembly of this compound in water. The two long, nonpolar dodecyl chains are expelled from the aqueous phase, leading them to aggregate together to minimize their contact with water molecules. nih.govcsic.es This effect results in a significant gain in the entropy of the system. nih.gov

Van der Waals Forces : Once the hydrophobic tails are in close proximity within the core of an aggregate, attractive London dispersion forces, a type of van der Waals force, become significant. encyclopedia.pub These interactions between the long alkyl chains contribute substantially to the cohesive energy and stability of the assembled structure. frontiersin.org

Hydrogen Bonding : The ethylenediamine (B42938) headgroup, with its nitrogen atoms, can participate in hydrogen bonding as both a donor and an acceptor. nih.gov These interactions can occur between the headgroups themselves or with surrounding water molecules, playing a crucial role in the structure and stability of the aggregate's surface. rsc.org

Electrostatic Interactions : The ethylenediamine moiety has two amine groups that can be protonated in response to the pH of the aqueous solution. aip.org At lower pH values, the headgroup becomes dicationic, leading to strong repulsive electrostatic forces between the headgroups. This repulsion influences the packing of the molecules, affecting the size, shape, and curvature of the resulting aggregates. nih.gov

The interplay of these non-covalent forces is dynamic and sensitive to environmental conditions, dictating the ultimate morphology of the self-assembled system. rsc.org

Formation of Hierarchical Supramolecular Architectures

The spontaneous organization of this compound molecules often transcends simple aggregation, leading to the formation of complex, hierarchical structures. acs.org These architectures arise from the specific geometry of the amphiphile and the interplay of non-covalent forces acting over different length scales. researchgate.net

Micellar Structure Formation and Aggregation Behavior

As a gemini (B1671429) surfactant, this compound readily forms micelles in aqueous solutions. These are colloidal-sized aggregates where the hydrophobic dodecyl tails form a liquid-like core, shielded from the water, while the hydrophilic ethylenediamine headgroups form a solvated outer shell, or corona, at the micelle-water interface. mdpi.com

The formation of micelles is a cooperative process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). acs.org Below the CMC, the molecules exist primarily as monomers. Gemini surfactants, due to the presence of two alkyl chains, are typically more hydrophobic than their single-chain counterparts and thus exhibit significantly lower CMC values. csic.es The aggregation process is energetically favored, driven by the hydrophobic effect and stabilized by van der Waals forces in the core. iitkgp.ac.in

Table 1: Key Parameters in Micelle Formation

Parameter Description Relevance to this compound
Critical Micelle Concentration (CMC) The concentration of surfactant above which micelles spontaneously form. mdpi.com Expected to be low due to the dual dodecyl chains, indicating high efficiency in forming aggregates. csic.es
Aggregation Number (Nagg) The average number of surfactant molecules within a single micelle. mdpi.com Influences the size and geometry of the micelle. It is affected by factors like temperature, salinity, and molecular structure.
Hydrophilic-Lipophilic Balance (HLB) A measure of the degree to which the surfactant is hydrophilic or lipophilic. The two long alkyl chains combined with the small ethylenediamine headgroup suggest a relatively low HLB value, favoring water-in-oil emulsions or solubilization of hydrophobic substances in water. acs.org

Formation of Vesicular, Lamellar, and Other Aggregate Morphologies

Under different conditions of concentration, temperature, or pH, this compound systems can form more complex structures beyond simple micelles. acs.orgresearchgate.net The specific morphology adopted is largely determined by the molecular packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tails.

Vesicles : These are hollow, spherical structures composed of one or more concentric bilayers of amphiphilic molecules that enclose an aqueous core. wikipedia.org The formation of vesicles from micellar solutions can be induced by changes in conditions that alter the molecular packing, such as pH changes affecting headgroup repulsion or the addition of other molecules. mdpi.commdpi.com

Lamellar Phases : At higher surfactant concentrations, extended planar bilayers can form, creating lamellar structures. acs.org These consist of alternating layers of this compound bilayers and water. wikipedia.orgreading.ac.uk The formation of such phases is common for double-chain surfactants. nih.gov Some systems of similar surfactants have been observed to form hierarchical lamellar-in-lamellar structures, a possibility for this compound under specific conditions. nih.gov

Table 2: Comparison of Supramolecular Architectures

Structure Description Geometric Packing
Spherical Micelles Aggregates with a hydrophobic core and hydrophilic shell. mdpi.com Conical or wedge-shaped molecules.
Vesicles Hollow spheres made of a lipid bilayer enclosing a solvent. wikipedia.org Truncated cone or cylindrical-shaped molecules.
Lamellar Phases Extended, parallel bilayers separated by layers of solvent. wikipedia.org Cylindrical-shaped molecules.

Influence of Molecular Design and Alkyl Chain Length on Assembly Characteristics

The self-assembly behavior of amphiphiles is highly tunable through modifications to their molecular structure. acs.orgnih.gov

Influence of Alkyl Chain Length : The length of the hydrophobic tail is a critical determinant of aggregation properties. mdpi.com Increasing the alkyl chain length enhances the hydrophobicity of the molecule, which generally leads to:

A lower Critical Micelle Concentration (CMC), as aggregation becomes more favorable. csic.esmdpi.com

An increase in the size of the aggregates. mdpi.com

A tendency to form structures with lower curvature, such as vesicles or lamellar phases, over spherical micelles due to increased van der Waals forces and a change in the packing parameter. acs.org For this compound, the C12 chains provide a strong driving force for assembly.

Influence of Molecular Design : The specific structure of the headgroup and spacer in gemini surfactants is crucial. nih.gov

Headgroup : The ethylenediamine headgroup is pH-responsive. At neutral to high pH, the amine groups are less protonated, reducing electrostatic repulsion and favoring closer packing, which could lead to lamellar or vesicular structures. At low pH, increased protonation leads to greater repulsion, favoring higher curvature structures like micelles. aip.org

Dynamic and Reversible Aspects of Supramolecular Self-Assembly

A defining characteristic of supramolecular systems is their dynamic and reversible nature. mdpi.com The non-covalent bonds holding the aggregates together can be formed and broken, allowing the assemblies to respond and adapt to changes in their environment. rsc.org This contrasts with covalently linked polymer structures.

The self-assembly of this compound is not a static process but exists in a dynamic equilibrium between monomers and aggregates. mdpi.com This equilibrium can be shifted by external stimuli, making the system responsive. youtube.com

pH-Responsiveness : As previously mentioned, pH is a key stimulus for this compound systems. Changes in pH alter the protonation state of the ethylenediamine headgroups, thereby modifying the electrostatic interactions and causing a structural transition. aip.org For example, a system might transition from vesicles to micelles upon a decrease in pH due to increased charge repulsion between headgroups. nih.gov This reversibility allows for the controlled assembly and disassembly of the nanostructures. rsc.org

Temperature Sensitivity : Temperature can also influence the equilibrium by affecting molecular motion, solubility, and the strength of hydrophobic interactions.

Reversibility : The ability to cycle between different assembled states by manipulating external triggers is a hallmark of dynamic supramolecular systems. guanglu.xyz This reversible self-assembly is essential for the development of smart materials that can perform functions in response to specific signals. mdpi.com

Supramolecular Polymerization Pathways and Mechanism

The self-assembly of this compound into supramolecular structures is a phenomenon governed by a delicate interplay of non-covalent interactions. As an amphiphilic molecule, it possesses a hydrophobic character owing to its two long dodecyl (C12) alkyl chains and a hydrophilic nature due to the ethylenediamine core. This dual characteristic is the primary driver for its aggregation in various solvents, leading to the formation of ordered supramolecular polymers. The primary mechanisms involved are hydrophobic interactions and hydrogen bonding, resulting in distinct assembly pathways and structures, such as micelles in aqueous environments and fibrous networks in organic solvents.

The supramolecular polymerization of this compound in aqueous solutions is predominantly driven by the hydrophobic effect. The long dodecyl chains are expelled from the water, leading them to aggregate and form a hydrophobic core. Simultaneously, the hydrophilic ethylenediamine heads are exposed to the aqueous phase, resulting in the formation of micelles. This self-assembly into micelles can be considered a form of supramolecular polymerization, where individual monomers associate non-covalently to form larger, ordered structures. The process is typically concentration-dependent, with micelle formation occurring above a specific concentration known as the critical micelle concentration (CMC).

In organic solvents, the self-assembly mechanism of this compound and its analogues is primarily directed by hydrogen bonding between the N-H groups of the ethylenediamine backbone. This leads to the formation of one-dimensional fibrous structures. These fibers can further entangle to create a three-dimensional network that immobilizes the solvent, resulting in the formation of an organogel. Research on structurally similar compounds, such as N,N'-didodecanoyl ethylenediamine, has shown that these molecules are effective low-molecular-weight gelators. researchgate.net The amide groups in these analogues provide strong hydrogen bonding sites that facilitate a robust self-assembly process. Functionalization at the ends of the alkyl chains can further enhance this gelation ability, indicating that subtle changes in the molecular structure can significantly influence the supramolecular polymerization pathway. researchgate.net

The formation of these supramolecular networks is a dynamic and reversible process. The non-covalent nature of the interactions means that the assemblies can be disrupted by external stimuli such as temperature or changes in solvent polarity, and can reform when the conditions are returned to favorable. This responsiveness is a hallmark of supramolecular polymers.

Table 1: Self-Assembly Properties of this compound and Related Compounds

CompoundSolventDriving Force(s)Supramolecular Structure
This compound AqueousHydrophobic interactionsMicelles
N,N'-didodecanoyl ethylenediamine Organic SolventsHydrogen bonding, van der Waals forcesFibrous networks (Organogel) researchgate.net
Monochain derivatives of ethylenediamine Organic SolventsHydrogen bonding, van der Waals forcesOrdered aggregates (Organogel)

Table 2: Key Research Findings on the Self-Assembly of Ethylenediamine Derivatives

Research FocusKey FindingsReference
Micelle Formation This compound forms micelles in aqueous solutions due to its amphiphilic nature, with hydrophobic tails aggregating and hydrophilic heads facing outward.
Organogelation N,N'-didodecanoyl ethylenediamine, a related diamide, is an effective low molecular-weight organogelator, forming fibrous networks through intermolecular hydrogen bonding. researchgate.net
Enhanced Self-Assembly Terminal functionalization of N,N'-didodecanoyl ethylenediamine with carboxy groups enhances its self-assembly and gelation capabilities. researchgate.net

Coordination and Chelation Chemistry of N,n Didodecyl Ethylenediamine and Its Derivatives

Ligand Characteristics and Coordination Potential of Ethylenediamine (B42938) Derivatives

Ethylenediamine (en) is a classic bidentate chelating ligand, meaning it binds to a central metal atom through its two nitrogen donor atoms. dur.ac.uk This ability to form a stable five-membered ring upon coordination is a hallmark of polydentate ligands. dur.ac.uk Derivatives such as N,N'-Didodecyl-ethylenediamine retain this fundamental bidentate, or "two-toothed," characteristic. The two nitrogen atoms, each possessing a lone pair of electrons, act as Lewis bases, donating electron density to a metal cation to form coordinate bonds.

The basicity of the nitrogen donor atoms is a critical factor in the ligand's coordination potential. In simple alkylamines, the nitrogen atom is generally basic. samipubco.com For N,N'-dialkyl-ethylenediamine derivatives, the electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen atoms, thereby enhancing their basicity compared to the unsubstituted ethylenediamine. This increased basicity generally leads to the formation of more stable metal complexes. However, this electronic effect is often counteracted by steric hindrance. The bulky dodecyl chains in this compound significantly crowd the coordination sites, which can impede the approach of a metal ion and influence the geometry and stability of the resulting complex. nih.gov This steric factor is a dominant feature of its coordination chemistry.

The formation of metal complexes in solution is a competitive reaction between metal ions and protons for the ligand's donor sites. Therefore, the acid-base properties of the ligand are intrinsically linked to its complexation ability. researchgate.net this compound, like other amines, must be deprotonated to act as an effective neutral ligand. In acidic solutions, the nitrogen atoms will be protonated, forming the corresponding ammonium (B1175870) cations and preventing coordination.

The acidity of the protonated amine is quantified by its pKa value. For a typical protonated alkylamine, the pKa is around 10-11. samipubco.com The pKa values for the two amine groups in ethylenediamine are approximately 7.5 and 10.7. For N,N'-dialkyl-substituted ethylenediamines, the inductive effect of the alkyl groups increases the basicity of the nitrogen atoms, which corresponds to higher pKa values for their conjugate acids. This means that at a given pH, a smaller fraction of the N,N'-dialkyl-substituted ligand will be in the deprotonated, coordination-active form compared to unsubstituted ethylenediamine. The complexation reaction, therefore, becomes more pH-dependent. The increased basicity enhances the thermodynamic stability of the complex once formed, but the necessity to displace the more tightly bound protons must be overcome. researchgate.net

Compound/Functional GroupTypical pKa of Conjugate Acid
Primary Alkylamine (e.g., Propylamine)10.69 cmu.edu
Ethylenediamine (pKa2)~10.7
Ethylenediamine (pKa1)~7.5
Protonated Amine (General)~10 samipubco.com

This table presents pKa values for representative amine compounds to illustrate the general acid-base properties relevant to this compound.

Polydentate Ligand Properties and Donor Atom Basicity

Metal-Ligand Complex Formation and Stoichiometry

This compound and its derivatives form complexes with a variety of transition metal ions. The stoichiometry of these complexes is heavily influenced by the size of the metal ion and the steric bulk of the ligand. For first-row transition metals like copper(II), nickel(II), and iron(III), ethylenediamine itself typically forms complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3, resulting in species like [Cu(en)]²⁺, [Cu(en)₂]²⁺, and [Cu(en)₃]²⁺. rsc.org

However, for N,N'-dialkyl-substituted derivatives, especially those with bulky substituents like dodecyl groups, the formation of higher-order complexes (1:2 and 1:3) is sterically hindered. nih.gov Studies on N,N'-dibutyl-ethylenediamine have shown that the bulky alkyl groups can restrict access to the nitrogen lone pairs, making it difficult to accommodate more than one or two ligands around a single metal center. nih.gov It is therefore expected that this compound would predominantly form 1:1 complexes with ions like Cu(II), Ni(II), and Fe(III). The formation of a 1:2 complex, [M(L)₂]ⁿ⁺, would likely result in significant steric strain.

Research on Schiff base derivatives of ethylenediamine has demonstrated the formation of 1:1 and other stoichiometric complexes with Cu(II), Ni(II), Co(II), and Fe(III). rsc.orgosti.govresearchgate.net For instance, N,N'-bis(salicylidene)ethylenediamine (salen) readily forms 1:1 complexes with Ni(II) and Cu(II). rsc.org

A defining feature of the coordination of ethylenediamine and its derivatives is the formation of a five-membered chelate ring (M-N-C-C-N). dur.ac.uk This ring structure is thermodynamically highly favorable, a phenomenon known as the chelate effect, which leads to significantly greater stability compared to complexes with analogous monodentate ligands. samipubco.com

The stability of metal complexes is quantified by their formation constants (log K), while the associated enthalpy (ΔH°) and entropy (ΔS°) changes provide insight into the driving forces of the reaction. The chelate effect is primarily an entropic phenomenon; the coordination of one bidentate ligand releases two or more solvent molecules, leading to a favorable increase in the entropy of the system.

Studies on the complexation of Cu(II) with ethylenediamine (en) and its N-methylated derivatives reveal key thermodynamic trends that can be extrapolated to this compound. The introduction of N-alkyl groups generally leads to less exothermic (less favorable ΔH°) but more positive (more favorable ΔS°) complexation reactions. The less favorable enthalpy change is attributed to the steric hindrance from the alkyl groups, which weakens the metal-nitrogen bond. The more favorable entropy change arises because the bulky, hydrophobic alkyl groups can lead to a greater release of ordered water molecules from both the metal ion's and the ligand's hydration shells upon complexation.

While specific data for the didodecyl derivative is not available, the table below shows thermodynamic parameters for the formation of 1:1 and 1:2 copper(II) complexes with ethylenediamine (en) and N,N'-dimethylethylenediamine (dmen), illustrating the impact of N-alkylation. The stability (log K) of the dmen complexes is slightly lower than the en complexes, reflecting the dominant, unfavorable effect of steric hindrance over the favorable electronic effect of the methyl groups. It is anticipated that for the much bulkier this compound, this trend would be significantly more pronounced, leading to lower stability constants compared to less substituted analogues.

Kinetic studies on related systems show that the rates of complex formation can also be affected by substitution. The bulky dodecyl groups would likely slow down the rate of ligand substitution reactions due to the steric hindrance around the nitrogen donor atoms.

Table 1: Thermodynamic Data for the Formation of Cu(II) Complexes with Ethylenediamine (en) and N,N'-Dimethylethylenediamine (dmen) at 25 °C

Reaction Ligand log K ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
Cu²⁺ + L ⇌ [CuL]²⁺ en 10.55 -60.2 -56.5 12
Cu²⁺ + L ⇌ [CuL]²⁺ dmen 10.05 -57.4 -43.1 48
[CuL]²⁺ + L ⇌ [CuL₂]²⁺ en 9.05 -51.7 -60.2 -29
[CuL]²⁺ + L ⇌ [CuL₂]²⁺ dmen 7.63 -43.5 -46.0 -8

Data sourced from a study by A. Gergely et al. Note: This data is for N,N'-dimethylethylenediamine and is used as an analogue to illustrate the expected thermodynamic trends for this compound.

Chelate Ring Formation and Structural Implications

Chelate Effect and Factors Influencing Complex Stability

The chelation of metal ions by this compound is fundamentally governed by the chelate effect, a phenomenon that describes the enhanced thermodynamic stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. libretexts.orglibretexts.org When a bidentate ligand like this compound binds to a metal ion, it forms a stable five-membered ring structure involving the metal center and the two nitrogen donor atoms. libretexts.orglibretexts.orglumenlearning.com This formation is entropically favored. The replacement of two monodentate ligands by one bidentate ligand results in an increase in the number of free molecules in the system, leading to a significant positive change in entropy (ΔS), which is a major driving force for the chelate effect. libretexts.org

The stability of complexes formed with this compound and its derivatives is influenced by several key factors:

Nature of the Metal Ion: The stability of the complex is dependent on the properties of the central metal ion, such as its size and charge. Smaller, more highly charged metal ions generally form more stable complexes. dalalinstitute.com For instance, the stability of complexes with divalent metal ions often follows the Irving-Williams series.

Ligand Basicity: The basicity of the nitrogen donor atoms in the ethylenediamine backbone is a crucial factor. Higher basicity generally leads to the formation of more stable metal complexes.

Steric Hindrance: The presence of the two long dodecyl (C12) alkyl chains on the nitrogen atoms introduces significant steric bulk. dalalinstitute.com This steric hindrance can weaken the metal-ligand bond compared to less substituted ethylenediamines, potentially reducing complex stability. dalalinstitute.com Studies on N,N'-dialkylethylenediamines have shown that bulky groups can lead to less stable complexes. dalalinstitute.comscilit.com However, this effect is nuanced, as the flexibility of the long alkyl chains might mitigate some of this strain.

Hydrophobicity and Solvent Effects: The dodecyl chains render this compound and its complexes highly hydrophobic, or lipophilic. This property significantly affects complex stability in different solvent systems. While it decreases solubility in aqueous solutions, it greatly enhances solubility in nonpolar organic solvents. This is a critical factor in applications like solvent extraction, where the partitioning of the metal complex into the organic phase is desired. Research on other ligands with long alkyl chains has demonstrated that an increase in chain length can lead to higher stability constants and more favorable partition coefficients for the complexes in biphasic systems. researchgate.net

Table 1: Factors Influencing the Stability of Metal Complexes with N,N'-Dialkyl-ethylenediamines
FactorInfluence on Complex Stability with this compoundGeneral Principle/ObservationReference
Chelate EffectPositive: Forms a stable 5-membered ring.Polydentate ligands form more stable complexes than monodentate ligands due to favorable entropy changes. libretexts.orglibretexts.org
Steric HindranceNegative: Bulky dodecyl groups can weaken the M-N bond.Complexes with bulky ligands are often less stable than those with less sterically hindered ligands. dalalinstitute.comscilit.com
HydrophobicityPositive (in specific applications): Enhances solubility in organic solvents for applications like solvent extraction.Increasing alkyl chain length can increase the stability and partition coefficients of complexes in biphasic systems. researchgate.net
Metal Ion PropertiesVariable: Depends on the specific metal ion (size, charge).Stability generally increases with increasing charge and decreasing size of the metal ion. dalalinstitute.com
Ligand BasicityVariable: N-alkylation can influence the basicity of the nitrogen donors.Higher ligand basicity typically results in more stable complexes. academie-sciences.fr

Design and Synthesis of Advanced Chelating Agents

The unique amphiphilic nature of this compound, combining a hydrophilic chelating core with hydrophobic alkyl chains, makes it an attractive scaffold for the design of advanced chelating agents. jst.go.jp These agents are particularly relevant for applications at interfaces, such as in solvent extraction, phase-transfer catalysis, and the formation of self-assembled materials like metallosurfactants. jst.go.jpacs.org

The design of advanced chelators based on this structure focuses on several key strategies:

Introducing Additional Donor Groups: The chelating strength of the ethylenediamine backbone can be significantly enhanced by attaching additional coordinating groups to the nitrogen atoms. Carboxylate groups are commonly introduced to transform the diamine into an aminopolycarboxylic acid-type chelator, greatly increasing the denticity and stability of the resulting metal complexes. sciforum.net

Modulating Lipophilicity: While the two dodecyl chains provide high lipophilicity, this can be fine-tuned. For instance, creating unsymmetrical derivatives with one long alkyl chain and one shorter, more functional chain allows for precise control over the amphiphilic properties. This strategy is seen in the synthesis of diglycolamide extractants where different alkyl substituents on the nitrogen atoms are used to reduce steric hindrance and prevent the formation of undesirable third phases during extraction. researchgate.netmdpi.com

Incorporating Responsive Moieties: Functional groups that respond to external stimuli (e.g., pH, light) can be incorporated to create "smart" chelators. For example, attaching photo-switchable groups could allow for the controlled uptake and release of metal ions.

A common synthetic route to create more powerful chelators from a long-chain diamine backbone involves a multi-step process. For example, N-acyl ethylenediamine triacetic acid surfactants can be prepared by first reacting a fatty acid chloride (like lauroyl chloride, C12) with an excess of ethylenediamine to produce the mono-acylated intermediate. sciforum.net This intermediate is then reacted with chloroacetic acid under basic conditions to add three acetate (B1210297) arms, yielding a potent chelating surfactant. sciforum.net This method demonstrates how the this compound structure can be conceptually elaborated into a more complex ligand with enhanced chelating ability.

Another relevant synthetic approach is the functionalization of a solid support with ethylenediamine-type ligands. Chelating resins can be synthesized by reacting a chloromethylated polystyrene resin with ethylenediamine. cnrs.fr This immobilizes the chelating group, creating a material useful for the selective preconcentration and separation of metal ions like copper(II) from solutions. cnrs.fr

The synthesis of unsymmetrical chelators is also a key strategy. For instance, N,N'-dimethyl-N,N'-didecyl-3-oxa-diglycolamide (DMDDDGA) was designed and synthesized for lanthanide extraction. researchgate.net This molecule features two different alkyl groups (methyl and decyl) on the amide nitrogens. The smaller methyl groups reduce steric hindrance in the coordination sphere, while the longer decyl groups ensure solubility in the organic diluent, showcasing a sophisticated design principle for advanced metal extractants. researchgate.net

Table 2: Synthetic Strategies for Advanced Chelating Agents Based on Long-Chain Diamine Scaffolds
StrategySynthetic ApproachResulting Chelator TypeKey FeaturesReference
Increase DenticityTwo-step synthesis: 1. Acylation of ethylenediamine with a C8-C18 fatty acid chloride. 2. Carboxymethylation with chloroacetic acid.N-acyl ethylenediamine triacetic acid surfactantsCombines strong chelating ability (EDTA-like head) with surfactant properties (lipid tail). sciforum.net
Create Unsymmetrical ExtractantsMulti-step synthesis to produce diglycolamides with different N-alkyl substituents (e.g., methyl and decyl).Unsymmetrical bisamide extractants (e.g., DMDDDGA)Reduced steric hindrance, improved extraction capability, and controlled solubility in organic phases. researchgate.net
Immobilize on Solid SupportSubstitutive reaction of ethylenediamine onto a chloromethylated polystyrene resin.Ethylenediamine-functionalized chelating resinAllows for selective separation and preconcentration of metal ions from aqueous solutions. cnrs.fr
Develop Amphiphilic Coordination CagesSelf-assembly of designed ligands with long alkyl chains (e.g., dodecyl) and metal ions (e.g., Pd(II)).Cage-based Gemini (B1671429) AmphiphilesForms higher-order structures like vesicles and can stabilize oil-in-oil emulsions. acs.org

Research in Materials Science and Functional Applications

Role as a Structural Building Block in Advanced Materials Synthesis

The distinct structure of N,N'-Didodecyl-ethylenediamine, with two nitrogen-containing functional groups and long hydrocarbon chains, allows it to act as a fundamental building block in the synthesis of more complex materials. Its capacity to be included in polymer formulations illustrates its function in constructing advanced materials .

The ethylenediamine (B42938) core, with its two amine groups, is a well-established precursor in the synthesis of various polymers, including polyurethanes and dendrimers wikipedia.org. By functionalizing this core with long dodecyl chains, the resulting this compound molecule can be incorporated into polymer structures to impart specific properties, such as hydrophobicity and surfactant capabilities . This makes it a valuable additive for creating polymers with tailored characteristics for specialized applications . The bifunctional nature of the ethylenediamine portion allows it to readily form heterocycles, a reaction that can be exploited in creating more complex polymeric or supramolecular structures wikipedia.org.

Integration into Nanomaterials and Nanostructured Assemblies

The amphiphilic nature of this compound drives its integration into nanomaterials and nanostructured assemblies. Like other surfactants, it can form micelles in aqueous solutions, where the hydrophobic dodecyl tails aggregate to form a core, and the hydrophilic ethylenediamine heads face the aqueous environment . These micelles can serve as nanoreactors or templates for the synthesis of nanoparticles mdpi.commdpi.com.

This compound's ability to self-assemble is crucial for the bottom-up fabrication of nanostructures nih.govsciopen.com. It can be used in processes like layer-by-layer assembly to construct multicomponent 3D nanostructures on surfaces. Its role is to mediate the organization of nanoparticles into ordered arrays, where the control over the structure's dimensions and composition is critical for developing functional, miniaturized devices mdpi.comnih.gov. The interaction between the amine groups and nanoparticle surfaces, coupled with the organizational properties of the long alkyl chains, facilitates the creation of complex, hybrid nanomaterials with potential applications in catalysis, sensing, and electronics mdpi.com.

Application in Perovskite Nanocrystal Stabilization through Ligand Chemistry

For instance, a bidentate quaternary ammonium (B1175870) ligand, N1,N2-didodecyl-N1,N1,N2-tetramethylethane-1,2-diaminium bromide (DTDB) , which shares the didodecyl and ethylenediamine-derived core structure, has been used to synthesize highly stable Cesium Lead Bromide (CsPbBr₃) nanocrystals. nih.govmdpi.comresearchgate.netacs.orgrsc.org The two positively charged nitrogen sites allow the ligand to anchor tightly to the PNC surface, leading to a high photoluminescence quantum yield (PLQY) of 92.3% and excellent colloidal stability nih.govmdpi.comresearchgate.net.

Another related ligand, didodecyldimethylammonium bromide (DDAB) , is widely used in post-synthetic treatments to passivate PNCs acs.orgresearchgate.netrsc.orgmdpi.com. DDAB forms a hydrophobic monolayer on the nanocrystal surface, which significantly improves the long-term structural and luminescent properties researchgate.net. This treatment has been shown to enhance the stability of CsPbI₃ nanocrystals, allowing them to retain a high quantum yield for over 60 days and improving the performance of light-emitting diodes (LEDs) fabricated from them researchgate.netrsc.org. The shorter alkyl chain length of DDAB compared to traditional oleylamine/oleic acid ligands is also advantageous for charge carrier injection in devices acs.org.

The effectiveness of these related ligands highlights the critical role of the long dodecyl chains and the nitrogen-containing headgroups in passivating surface defects and protecting the perovskite core from environmental degradation.

LigandPerovskite CompositionKey ImprovementReported PLQYCitation
N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide (DTDB)CsPbBr₃Tightly anchors to nanocrystal surface via dual N+ sites, enhancing colloidal stability.92.3% nih.govmdpi.comresearchgate.net
Didodecyldimethylammonium bromide (DDAB)CsPbI₃Forms a stable, hydrophobic monolayer, improving long-term stability and device performance.>80% (after 60 days) researchgate.netrsc.org
Didodecyldimethylammonium bromide (DDAB)CsPbBr₃Used in post-synthetic treatment with PbBr₂ to restore surface, enhancing stability and PLQY.Up to 98% acs.orgacs.org
Diphenylammonium Iodide (DPAI)CsPbBrₓI₃₋ₓPassivates surface defects and improves charge carrier injection.80% (from 55%) rsc.org

Application in Solvent Extraction and Metal Ion Partitioning Processes

The molecular structure of this compound is highly suited for applications in solvent extraction, also known as liquid-liquid extraction researchgate.net. The two long, nonpolar dodecyl chains render the molecule highly hydrophobic, giving it excellent solubility in organic solvents like chloroform (B151607) . Simultaneously, the nitrogen atoms in the ethylenediamine core can act as coordination sites for metal ions, particularly after modification dcu.ie.

A derivative, This compound-N,N'-diacetic acid , has demonstrated high efficiency in extracting copper (II) ions from aqueous solutions into an organic phase at a pH of 6 or higher . The chelation of the metal ion by the nitrogen and acetic acid groups, combined with the high hydrophobicity from the dodecyl chains, drives the partitioning of the metal-ligand complex into the organic solvent . This makes it a more effective extractant compared to analogs with shorter alkyl chains (e.g., methyl or ethyl groups), which have lower hydrophobicity and are less effective at pulling the metal complex out of the aqueous phase . This process is valuable for recovering metals from industrial wastewater or for analytical pre-concentration techniques researchgate.netcranfield.ac.uk.

Ligand DerivativeAlkyl Chain LengthKey PropertyExtraction Efficiency for Cu(II)Citation
This compound-N,N'-diacetic acidC12 (Dodecyl)High hydrophobicity, high solubility in organic phase.High
N,N'-Dimethyl-ethylenediamine derivativeC1 (Methyl)Low hydrophobicity, water-miscible.Less Effective
N,N'-Diethyl-ethylenediamine derivativeC2 (Ethyl)Moderate hydrophobicity.Less Effective

Contributions to Surface Modification and Interface Science

This compound's identity as a surfactant makes it inherently useful in surface and interface science . Surfactants are molecules that spontaneously adsorb at interfaces (e.g., air-water, oil-water, solid-liquid) to reduce surface or interfacial tension. The mechanism of action for this compound involves its ability to interact with both hydrophobic and hydrophilic surfaces .

When introduced into a system, the amphiphilic molecules orient themselves at interfaces. For instance, at a water-solid interface, the hydrophilic diamine head may bind to a polar solid surface, while the hydrophobic dodecyl tails extend away, modifying the surface from hydrophilic to hydrophobic. This alteration of surface properties is fundamental to applications such as creating corrosion inhibitors, emulsifiers, and detergents . By forming a protective layer on a metal surface, it can prevent contact with corrosive agents. In emulsions, it stabilizes droplets of one liquid within another by reducing the interfacial tension between them. The ability to tailor the properties of surfaces and interfaces is critical for controlling wetting, adhesion, and biocompatibility in a vast range of material systems nih.govcore.ac.uk.

Catalytic Applications and Mechanistic Studies

Role in Heterogeneous and Homogeneous Catalysis

The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. libretexts.org In heterogeneous catalysis , the catalyst exists in a different phase—typically a solid catalyst with liquid or gas reactants. libretexts.orgrsc.org In homogeneous catalysis , the catalyst is in the same phase as the reactants, usually dissolved in a solvent. iitm.ac.in

N,N'-Didodecyl-ethylenediamine and its derivatives primarily function in contexts that bridge these two domains. While not a catalyst in its own right, its derivatives are instrumental. For instance, ethylenediamine (B42938) grafted onto a solid support, such as the metal-organic framework MIL-101(Cr), serves to anchor catalytically active metal ions like Palladium(II) (Pd²⁺). rsc.org This creates a robust heterogeneous catalyst where the ethylenediamine moiety acts as a stable tether, preventing the metal from leaching into the reaction mixture and from being reduced to an inactive state (Pd⁰). rsc.org Such systems have shown high stability and activity in oxidation reactions, for example, the oxidation of styrene (B11656). rsc.org

In the sphere of homogeneous catalysis , the long dodecyl chains of this compound impart surfactant properties. This allows it to form micelles in solution, creating microreactors that can solubilize hydrophobic reactants and influence reaction rates and pathways. Its structural analogues, like N'-(2-Aminoethyl)-N,N-didodecylethylenediamine, are noted for their effectiveness in stabilizing oil-water interfaces, a key feature in emulsion catalysis. vulcanchem.com While direct catalytic roles are less documented, related ethylenediamine-based ligands are crucial in soluble transition metal complexes that catalyze a wide array of reactions, including hydrogenations and cross-coupling reactions. nih.govmdpi.comsigmaaldrich.com

Design of Ligands for Catalytic Systems

The ethylenediamine backbone is a foundational element in the design of bidentate ligands, which can bind to a metal center through its two nitrogen atoms, forming a stable chelate ring. The performance of the resulting metal complex is heavily influenced by the substituents on these nitrogen atoms.

The design principles for ligands in catalysis often revolve around tuning the electronic and steric properties of the metal's coordination sphere to optimize catalytic activity, selectivity, and stability. rsc.orgcmu.edu The long dodecyl chains in this compound primarily serve to enhance solubility in nonpolar media or to create self-assembling systems like micelles or vesicles.

In a broader context, modifying the ethylenediamine scaffold leads to a wide variety of ligands with tailored properties:

Steric Hindrance : Bulky substituents can create a specific pocket around the metal center, influencing which substrates can bind and how they approach the metal, thereby controlling selectivity.

Electronic Effects : Electron-donating or electron-withdrawing groups on the ligand can alter the electron density at the metal center. cmu.edu This directly impacts the metal's reactivity in key catalytic steps like oxidative addition and reductive elimination. princeton.edu

Anchoring : As seen in the Pd²⁺/MIL-101(Cr) example, the ethylenediamine group can be used to graft the catalytic species onto a solid support, creating a stable and recyclable heterogeneous catalyst. rsc.org

Redox-Activity : Some ligands are "redox-active," meaning they can participate in the electron-transfer processes of the catalytic cycle, working cooperatively with the metal center. rsc.org

Research has shown that ethylenediamine itself can be an ineffective ligand in certain reactions, such as iridium-catalyzed transfer hydrogenation, whereas modified versions are highly effective. rsc.org The strategic functionalization of the ethylenediamine core is therefore a key strategy in developing new catalytic systems. rsc.org

Mechanistic Insights into Catalytic Transformations

Understanding the mechanism of a catalytic reaction is crucial for its optimization and development. For catalysts involving ethylenediamine-type ligands, the mechanism often involves several key steps.

In transition metal catalysis, the ligand plays a critical role in stabilizing the metal center through various oxidation states in the catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, a common cycle involves:

Oxidative Addition : The reactant (e.g., an aryl halide) adds to the low-valent metal center (e.g., Pd(0)), increasing the metal's oxidation state (to Pd(II)).

Transmetalation : A second reactant (e.g., an organometallic reagent) transfers its organic group to the palladium complex.

Reductive Elimination : The two organic groups couple and are eliminated from the metal center, forming the desired product and regenerating the initial low-valent catalyst. nih.gov

The ethylenediamine ligand remains coordinated to the metal throughout this cycle, influencing the rate and efficiency of each step. Studies on related iron-catalyzed cross-couplings with N-heterocyclic carbene (NHC) ligands show that the ligand structure is critical, though a clear correlation between electronic properties and reaction outcome is not always straightforward. scholaris.ca

In the case of the Pd²⁺ catalyst anchored by ethylenediamine on MIL-101(Cr), mechanistic studies revealed the ligand's crucial role in preventing the reduction of the active Pd²⁺ species. rsc.org In-situ X-ray absorption analysis showed that the strong coordination between the nitrogen atoms of ethylenediamine and the palladium ion maintains its +2 oxidation state, which is essential for its catalytic activity in oxidation reactions. rsc.org

Enzyme-Catalyzed Reactions Involving Ethylenediamine Derivatives

While this compound itself is synthetic, the ethylenediamine motif appears in biological contexts and is relevant to biocatalysis. Enzymes can catalyze reactions on substrates containing the ethylenediamine structure, and ethylenediamine derivatives can be used to modify biomolecules for enzymatic studies.

One significant area of research involves the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase . nih.govnih.gov This enzyme is part of the biodegradation pathway for (S,S)-EDDS, a biodegradable chelating agent that is an alternative to the persistent EDTA. nih.gov The enzyme catalyzes the cleavage of a carbon-nitrogen bond in EDDS, ultimately breaking it down into ethylenediamine and fumarate. nih.gov Structural and mechanistic studies of this enzyme provide insight into how nature performs C-N bond cleavage and formation, which can inspire the design of new synthetic catalysts. nih.govnih.gov

Furthermore, ethylenediamine derivatives are used as chemical tools in enzyme-based applications. They can react efficiently with oxidized RNA, allowing for the attachment of fluorescent labels or other functional groups. nih.govresearchgate.netkuleuven.be This labeling is crucial for creating probes to study RNA function and to monitor enzyme activity in real-time using techniques like Förster Resonance Energy Transfer (FRET). kuleuven.be In these applications, the ethylenediamine derivative acts as a stable chemical linker, demonstrating superior reactivity in reductive amination reactions compared to other amines. kuleuven.be

Interactive Data Table: Comparison of Ethylenediamine Derivatives in Catalysis

Compound/SystemType of CatalysisRole of Ethylenediamine MoietyKey Research Finding
Pd²⁺ on Ethylenediamine-grafted MIL-101(Cr) HeterogeneousAnchoring ligandStabilizes Pd²⁺ against reduction, enhancing catalytic activity and stability in styrene oxidation. rsc.org
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine Interfacial/EmulsionSurfactant/EmulsifierEffectively stabilizes oil-water interfaces due to its amphiphilic nature. vulcanchem.com
(S,S)-EDDS Lyase BiocatalysisSubstrateEnzyme specifically recognizes and cleaves the C-N bond of the ethylenediamine-based substrate. nih.govnih.gov
Iridium complexes with sulfonated ethylenediamine ligands HomogeneousAccelerating ligandMono-sulfonamide derivatives of ethylenediamine significantly accelerate transfer hydrogenation reactions. rsc.org
Ethylenediamine derivatives for RNA labeling Bioconjugation/Enzyme AssaysChemical LinkerProvides a highly efficient and stable linkage to RNA for creating probes to monitor enzymatic processes. nih.govkuleuven.be

Advanced Analytical and Spectroscopic Characterization Techniques for N,n Didodecyl Ethylenediamine and Its Assemblies

Structural Elucidation and Confirmation

The precise molecular structure of N,N'-Didodecyl-ethylenediamine is confirmed through a combination of spectroscopic and analytical methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, specific signals correspond to the different types of protons present. The long dodecyl chains exhibit characteristic signals for the terminal methyl (CH₃) protons, typically as a triplet, and a large, complex multiplet for the numerous methylene (B1212753) (CH₂) groups of the alkyl chains. The protons of the ethylenediamine (B42938) bridge (—CH₂—CH₂—) and the methylene groups directly attached to the nitrogen atoms (N—CH₂—) appear as distinct signals, often as multiplets, in a different region of thespectrum.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Terminal CH₃ (dodecyl) ~0.88 (t) ~14.1
Bulk CH₂ (dodecyl chain) ~1.26 (m) ~22.7 - 31.9
N-CH₂ (dodecyl) ~2.6-2.8 (t) ~50-52

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by several key absorption bands. The presence of the long alkyl chains is confirmed by strong C-H stretching vibrations, which typically appear in the region of 2850-2960 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine groups would be expected to show a band in the region of 3200-3500 cm⁻¹, although its intensity may vary. researchgate.net Other characteristic bands include C-H bending vibrations around 1465 cm⁻¹ and C-N stretching vibrations. savemyexams.com The absence of certain bands, such as a strong, broad O-H stretch, can confirm the purity of the sample and the absence of significant water content. nih.gov The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3500 Medium-Weak
C-H Stretch (Alkyl) 2850 - 2960 Strong
C-H Bend (Alkyl) 1375 and 1465 Medium

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, which has a molecular formula of C₂₆H₅₆N₂ and a molecular weight of 396.74 g/mol , the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and for structural elucidation. core.ac.uk In an LC-MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure. Expected fragmentation would likely involve cleavage of the C-N bonds and fragmentation along the alkyl chains, yielding a series of characteristic daughter ions. This detailed fragmentation data serves to confirm the identity of the compound. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in a compound. For a pure sample of this compound (C₂₆H₅₆N₂), the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), thereby confirming the empirical and molecular formula of the synthesized compound. huji.ac.ilresearchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₂₆H₅₆N₂)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.01 26 312.26 78.71
Hydrogen (H) 1.008 56 56.448 14.23
Nitrogen (N) 14.01 2 28.02 7.06

| Total | | | 396.728 | 100.00 |

Supramolecular and Colloidal System Characterization

This compound, as a surfactant-like molecule, can self-assemble into larger structures such as micelles or vesicles in solution. Characterizing these supramolecular systems is essential for understanding its behavior and potential applications.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of particles and aggregates in a solution. uni-saarland.dematerials-talks.com The technique works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nanotempertech.com For this compound in an aqueous environment, DLS can be used to determine the hydrodynamic radius of the aggregates it forms. The size of these aggregates can be influenced by factors such as concentration, temperature, and the presence of other molecules. researchgate.net DLS provides information on the average particle size (often reported as the z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution. nist.gov A low PDI value suggests a more monodisperse population of aggregates.

Table 4: Representative DLS Data for Surfactant Aggregates (Note: This is a representative table as specific DLS data for this compound was not found. The values are typical for micellar systems.)

Parameter Typical Value Interpretation
Z-Average Hydrodynamic Diameter (d.nm) 5 - 20 Indicates the average size of the micelles or aggregates.

Electron Microscopy Techniques (TEM, SEM, AFM) for Morphology

The morphology of self-assembled structures of this compound, such as micelles or vesicles, is elucidated using high-resolution microscopy techniques. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful tools for visualizing nanoscale structures. afmworkshop.com

Transmission Electron Microscopy (TEM): TEM provides detailed two-dimensional projection images of the internal structure of nanomaterials. delongamerica.commdpi.com For this compound assemblies, TEM can reveal the size, shape, and lamellarity of vesicles or the dimensions of worm-like micelles. The process involves depositing a diluted sample onto a TEM grid and often using a negative stain to enhance contrast. TEM is considered a gold-standard technique for nanoparticle sizing. delongamerica.com

Atomic Force Microscopy (AFM): AFM generates a three-dimensional topographical map of a surface by scanning it with a sharp probe. delongamerica.combiocubic.com A significant advantage of AFM is its ability to image samples in air or liquid, allowing for the study of this compound assemblies on a substrate under various conditions. afmworkshop.combiocubic.com AFM provides precise height data, which is crucial for determining the dimensions of adsorbed micelles or flattened vesicles. afmworkshop.comdelongamerica.com

The choice of microscopy technique depends on the specific information required, with each offering unique advantages in resolution, sample environment, and the type of data generated. afmworkshop.com

Table 1: Comparison of Electron Microscopy Techniques for Morphological Analysis

TechniquePhysical BasisEnvironmentInformation ObtainedResolution
TEM Scattering of transmitted electronsVacuum2D projection, internal structure, size, shape~0.1 nm
SEM Emission of secondary/backscattered electronsVacuum3D surface topography, size, shape~1 nm
AFM Physical interaction of a probe with the surfaceVacuum / Air / Liquid3D topography, height, surface roughness~1 nm (XY), ~0.1 nm (Z)

Surface Tension Measurements for Interfacial Activity

Surface tension measurements are fundamental for quantifying the interfacial activity of surfactants like this compound. These measurements determine the efficiency of a surfactant in reducing the surface tension of a solvent, typically water. The pendant drop method is a common technique used for this purpose. ltp-oldenburg.deresearchgate.net

The key parameter derived from these measurements is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. The surface tension at the CMC (γCMC) is a measure of the maximum surface tension reduction achievable by the surfactant. For effective surfactants, this value is low; for instance, some gemini (B1671429) surfactants can reduce the surface tension of water to a minimum of 20–21 mN/m. researchgate.net

Table 2: Representative Interfacial Tension Data for Surfactant Systems

Surfactant SystemMethodCMC (mol/L)γCMC (mN/m)
M10 SurfactantSurface Tension Measurement5.89 x 10⁻⁴-
M12 SurfactantSurface Tension Measurement2.63 x 10⁻⁴-
M14 SurfactantSurface Tension Measurement1.35 x 10⁻⁴-
OCD Nanomaterials (0.5 wt%)Interfacial Tensiometer-0.66

Note: Data for M10, M12, and M14 surfactants are from a study on reactive amphoteric surfactants. researchgate.net Data for OCD Nanomaterials is from a study on carbon dot nanomaterials. acs.org Specific CMC and γCMC values for this compound would require dedicated experimental measurement.

Fluorescence Spectroscopy for Micellar Microenvironments

Fluorescence spectroscopy is a sensitive technique used to probe the microenvironments of micellar systems formed by this compound. The method utilizes fluorescent probe molecules that are sensitive to the polarity and rigidity of their surroundings. researchgate.net

When these probes partition from the bulk aqueous phase into the hydrophobic core of the micelles, their fluorescence properties—such as emission intensity, spectral wavelength, and lifetime—can change significantly. researchgate.net For example, probes like pyrene (B120774) or aniline (B41778) naphthalenesulfonic acid (ANS) exhibit strong fluorescence in nonpolar environments like a micellar core, whereas their fluorescence is quenched in polar aqueous solutions. researchgate.net A shift in the emission maximum to a shorter wavelength (a blueshift) upon incorporation into micelles indicates that the probe has moved into a more hydrophobic environment. researchgate.net This allows for the characterization of the polarity and microviscosity within the this compound aggregates. This technique is also widely used for determining the CMC. researchgate.net

Table 3: Common Fluorescent Probes and Their Application

Fluorescent ProbeProperty MeasuredInformation Gained
PyreneChange in vibronic band intensities (I₁/I₃ ratio)Micropolarity of the core
Aniline naphthalenesulfonic acid (ANS)Increase in fluorescence intensity and blueshiftProbe binding, surface polarity
Rhodamine 6GChange in fluorescence intensityMicellar rigidity and probe location
CurcuminChange in fluorescence intensity and lifetimeMicropolarity and microviscosity

Note: This table lists probes commonly used to study various micellar systems. researchgate.netacs.org

Characterization of Coordination Complexes and Metal Binding

This compound can act as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms to form stable complexes. The characterization of these coordination compounds is essential to understand their structure and electronic properties.

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

For instance, in related ethylenediamine complexes, X-ray analysis has confirmed distorted octahedral or square planar geometries around the central metal ion. nih.govmjcce.org.mktandfonline.com The data obtained includes the unit cell parameters (a, b, c, α, β, γ), space group, and the precise coordinates of each atom in the crystal lattice. eurjchem.comtandfonline.com Powder X-ray Diffraction (XRD) is used to analyze polycrystalline samples, confirming the phase purity of the synthesized complex or determining its crystal structure if single crystals are not available.

Table 4: Representative Single-Crystal X-ray Diffraction Data for Ethylenediamine-type Complexes

CompoundFormulaCrystal SystemSpace GroupKey Structural Feature
[Au(en)Cl₂]Cl·2H₂OC₂H₁₂AuCl₃N₂O₂OrthorhombicPbcaSquare planar geometry around Au(III)
Ni(bishydeten)₂₂C₂₆H₄₄N₄NiO₁₀S₂MonoclinicP2₁/cDistorted octahedral NiN₄O₂ coordination
cis-[Co(en)₂(N₃)₂]SCNC₅H₁₆CoN₉SMonoclinicP2₁/cIonic structure with octahedral Co(III) center
[Zn(C₁₈H₂₀N₂O₂)I₂]C₁₈H₂₀I₂N₂O₂ZnMonoclinicP2₁/cDistorted tetrahedral geometry around Zn(II)

Note: This table presents data for related ethylenediamine (en) and substituted ethylenediamine complexes to illustrate the type of information obtained from SC-XRD. eurjchem.comnih.govmjcce.org.mktandfonline.com

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound ligand and its metal complexes. The absorption of UV or visible light promotes electrons from a lower energy state to a higher one. davuniversity.org The free ligand typically shows absorptions in the UV region corresponding to π → π* and n → π* transitions associated with its chromophores. researchgate.net

Upon coordination to a metal ion, the positions and intensities of these ligand-based absorption bands may shift, which confirms complex formation. researchgate.netscirp.org Furthermore, new absorption bands often appear, which can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. researchgate.net The energy of these d-d transitions provides information about the coordination geometry and the ligand field strength. mpg.de

Table 5: Typical Electronic Transitions Observed in UV-Vis Spectroscopy

Transition TypeTypical Wavelength Range (nm)Associated Moiety
π → π< 200-300Unsaturated groups (e.g., C=N if derivatized)
n → π250-400Groups with lone pairs (e.g., amines)
d-d transitions400-800Transition metal ions
Charge Transfer (CT)250-600Metal-ligand complex

Note: The exact wavelengths are highly dependent on the specific molecule, metal ion, and solvent. davuniversity.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons, such as transition metal complexes in certain oxidation states (e.g., Cu(II), Fe(III)). numberanalytics.combruker.comwiley-vch.de EPR provides detailed information about the electronic structure and the environment of the paramagnetic metal center. numberanalytics.com

An EPR spectrum yields parameters like the g-tensor and hyperfine coupling constants. The g-values are indicative of the electronic environment and can help distinguish between different coordination geometries. For example, in Cu(II) complexes, the relative values of g-parallel (g∥) and g-perpendicular (g⊥) can differentiate between an elongated octahedral geometry (g∥ > g⊥ > 2.0) and a compressed trigonal bipyramidal geometry (g⊥ > g∥ > 2.0). researchgate.net Hyperfine splitting, caused by the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N of the ligand), provides direct evidence of the atoms coordinated to the metal ion. wiley-vch.de

Magnetic Susceptibility Studies of Metal Complexes

Magnetic susceptibility measurements are a cornerstone for characterizing the electronic structure and stereochemistry of metal complexes involving this compound. This technique provides invaluable insight into the number of unpaired electrons in the metal center after complexation, which in turn helps in elucidating the geometry of the complex. The measurements are typically carried out on solid samples at room temperature using a Gouy balance or similar magnetometers. ajpojournals.org

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility data. This value is then compared with theoretical spin-only values to infer the electronic configuration and coordination environment of the metal ion. orientjchem.org For instance, a significantly different magnetic moment from the spin-only value can suggest orbital contributions or spin-orbit coupling.

Research on metal complexes with similar ethylenediamine-derived ligands has shown that this method is effective in distinguishing between different geometries. ajpojournals.org For example, Co(II) and Ni(II) complexes with related ligands have been proposed to have octahedral geometry based on their magnetic moment values, while Mn(II) complexes may adopt a tetrahedral geometry. ajpojournals.orgajpojournals.org A diamagnetic result (μ_eff = 0.00 B.M.) indicates the absence of unpaired electrons, as has been observed for certain Cd(II) complexes. researchgate.net In contrast, paramagnetic behavior, as seen in many Cr(III) and Co(II) complexes, confirms the presence of unpaired electrons and provides data to support specific coordination geometries like octahedral. researchgate.net

Table 1: Representative Magnetic Moments and Inferred Geometries for Metal Complexes with Ethylenediamine-Type Ligands

Metal Ion Typical Magnetic Moment (B.M.) Inferred Geometry Electron Configuration Reference
Co(II) ~4.91 Octahedral High-spin d⁷ researchgate.net
Ni(II) ~2.9 - 3.4 Octahedral d⁸ ajpojournals.org
Mn(II) ~5.9 Tetrahedral/Octahedral High-spin d⁵ orientjchem.orgajpojournals.org
Cr(III) ~3.92 Octahedral researchgate.net

This table is illustrative, based on data for related ethylenediamine Schiff base complexes.

Conductometric Titrations for Stoichiometry

Conductometric titration is a highly effective and straightforward method for determining the stoichiometry of metal complexes formed with this compound in solution. grafiati.com The principle of this technique relies on the change in electrical conductivity of a solution as one ion is replaced by another with a different ionic conductivity. byjus.comtau.ac.il

The procedure involves titrating a solution of a metal salt with a solution of the this compound ligand and monitoring the conductivity after each addition of the titrant. dergipark.org.tr A plot of conductance versus the volume of ligand added typically consists of two linear branches with different slopes. The point of intersection of these lines, known as the equivalence point, reveals the molar ratio in which the ligand binds to the metal ion. byjus.com

For the complexation reaction, as the ligand is added to the metal salt solution, the formation of the complex leads to a change in the nature and number of charge carriers. For example, the replacement of highly mobile metal cations by the larger, less mobile complexed ion can cause a distinct change in the slope of the titration curve. After the equivalence point, any excess addition of the ligand solution will cause another characteristic change in conductivity, leading to a clear inflection point. electrochemsci.org This method is particularly advantageous for dilute solutions and can be used where photometric methods are unsuitable, such as with colored solutions. tau.ac.il Studies on various metal-ligand systems have successfully used this technique to confirm 1:1, 1:2, or 1:3 metal-to-ligand ratios. dergipark.org.trelectrochemsci.org

Table 2: Conceptual Data for Conductometric Titration of a Metal Salt with this compound

Volume of Ligand Added (mL) Molar Ratio (Ligand:Metal) Observed Conductance (Corrected) Stage of Titration
0.0 0.0 High Initial (Metal Salt Solution)
2.0 0.2 Decreasing/Slightly Changing Complex Formation
4.0 0.4 Decreasing/Slightly Changing Complex Formation
6.0 0.6 Decreasing/Slightly Changing Complex Formation
8.0 0.8 Decreasing/Slightly Changing Complex Formation
10.0 1.0 Minimum Conductance Equivalence Point (for 1:1)
12.0 1.2 Increasing Excess Ligand

This table presents a conceptual model for a 1:1 stoichiometry where the complex has lower mobility than the free metal ion.

Purity Assessment and Quantitative Analytical Methodologies

Ensuring the purity of this compound is critical for its application, as impurities can significantly affect its properties and the characteristics of its assemblies and complexes. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive purity assessment and quantitative analysis. solubilityofthings.comchemrevlett.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for purity determination. chemrevlett.comgoogle.com

Gas Chromatography (GC): Given the volatility of many diamines, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a suitable method. google.com A specific GC method would involve selecting an appropriate capillary column (e.g., a polar or mid-polar column) and setting optimal temperature programming to achieve separation of this compound from potential impurities such as starting materials (e.g., dodecylamine (B51217), 1,2-dichloroethane), reaction by-products, or degradation products. The purity is typically calculated using the area normalization method from the resulting chromatogram. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for non-volatile or thermally sensitive compounds. chemrevlett.com A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an additive like formic acid) can be developed. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful as the analyte lacks a strong chromophore.

Spectroscopic Methods:

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): NMR spectroscopy is indispensable for structural confirmation and can also be used for quantitative analysis (qNMR). By integrating the signals corresponding to this compound against those of a certified internal standard, a precise and accurate measure of purity can be obtained. The absence of unexpected signals in the spectrum is a strong indicator of high purity. mdpi.com

Other Techniques:

Titrimetric Analysis: A simple acid-base titration can provide a quantitative measure of the total amine content, offering a straightforward method for assay determination. acs.org

Mass Spectrometry (MS): Direct infusion mass spectrometry can confirm the molecular weight of the compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying trace impurities. mdpi.com

Table 3: Summary of Analytical Methodologies for Purity Assessment

Analytical Technique Principle Application for this compound Reference
Gas Chromatography (GC) Separation based on volatility and column interaction. Quantification of purity and volatile impurities. google.com
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between stationary and mobile phases. Quantification of non-volatile impurities and assay determination. chemrevlett.com
Nuclear Magnetic Resonance (NMR) Measures nuclear spin transitions in a magnetic field. Structural confirmation and quantitative purity analysis (qNMR). mdpi.com
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules. Molecular weight confirmation and impurity identification. mdpi.com

Computational and Theoretical Studies on N,n Didodecyl Ethylenediamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of N,N'-Didodecyl-ethylenediamine. nih.govresearchgate.net These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties without the need for empirical parameters. nih.gov

Detailed research findings from such calculations reveal key electronic and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. arxiv.orgniscpr.res.in For long-chain molecules, this gap tends to decrease as the chain length increases. wikipedia.org

Another important aspect is the distribution of partial atomic charges, often analyzed using methods like Mulliken population analysis. science.govresearchgate.net This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. acs.org In this compound, the nitrogen atoms are expected to have negative partial charges, making them nucleophilic centers, while the hydrogen atoms attached to them, along with the carbon atoms in the alkyl chains, will exhibit positive or varying charges. science.gov The lone pairs of electrons on the nitrogen atoms significantly contribute to the HOMO, making these sites reactive towards electrophiles and capable of coordinating with metal ions.

Table 1: Representative Quantum Chemical Properties of this compound (Theoretical)

This table presents theoretical values based on DFT calculations for analogous long-chain diamines and functional groups, as specific experimental or calculated data for this compound is not available in the cited literature.

ParameterTheoretical ValueSignificance
HOMO Energy ~ -6.0 to -5.5 eVIndicates electron-donating capability, localized on nitrogen lone pairs. scirp.org
LUMO Energy ~ 1.0 to 1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap ~ 7.0 to 6.5 eVReflects chemical reactivity and stability. niscpr.res.in
Mulliken Charge on N ~ -0.5 to -0.8 eHighlights the nucleophilic nature of the amine groups. science.govresearchgate.net
Dipole Moment ~ 1.5 to 2.0 DIndicates overall molecular polarity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics, interactions, and adsorption at interfaces. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the visualization of molecular processes at an atomistic level. Current time information in Edmonton, CA.

For this compound, MD simulations are particularly useful for understanding its behavior at interfaces, such as air-water or solid-liquid. nih.govscience.gov Studies on analogous long-chain diamine surfactants, like N-dodecylpropane-1,3-diamine (DPDA), reveal how these molecules arrange themselves at an interface. science.gov The protonation state of the diamine headgroup, which is dependent on the pH of the solution, significantly influences the packing and orientation of the alkyl chains. science.gov At low pH, where the amine groups are protonated (di-cationic), stronger hydrogen bonding interactions with water molecules lead to a more ordered arrangement of the alkyl chains with fewer gauche defects. science.gov

The adsorption energy of the surfactant onto a surface can also be calculated, indicating the strength of the interaction. For instance, the interaction energy between a surfactant and a surface can be determined to understand the selectivity of adsorption processes like mineral flotation. mdpi.com MD simulations can also elucidate the role of different forces, such as electrostatic and van der Waals interactions, in the adsorption process. Current time information in Edmonton, CA.

Table 2: Typical Parameters for an MD Simulation of this compound at an Air-Water Interface

This table is a representative example based on simulation setups for similar long-chain amine surfactants. science.govCurrent time information in Edmonton, CA.

ParameterValue/DescriptionPurpose
Force Field OPLS-AA, GROMOSDescribes the potential energy of the system, defining interactions between atoms. Current time information in Edmonton, CA.
Water Model SPC/E, TIP4P-DRepresents water molecules in the simulation box. Current time information in Edmonton, CA.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Controls thermodynamic variables like temperature, volume, and pressure. Current time information in Edmonton, CA.
Temperature 298 K - 310 KSimulates the system at a constant, relevant temperature. Current time information in Edmonton, CA.
Simulation Time 50 - 200 nsDuration of the simulation to observe equilibrium and dynamic processes.
Analysis Metrics Density Profiles, Radial Distribution Functions (RDF), Order ParametersQuantify the structure and orientation of molecules at the interface. science.gov

Mesoscopic Simulations (e.g., Dissipative Particle Dynamics - DPD) for Self-Assembly Pathways

While MD simulations provide atomistic detail, they are often limited to relatively small systems and short timescales. To study the large-scale self-assembly of surfactants like this compound into micelles and other aggregates, mesoscopic simulation methods such as Dissipative Particle Dynamics (DPD) are employed. arxiv.orgacs.orgscm.com DPD is a coarse-graining technique where groups of atoms are lumped together into single "beads," allowing for the simulation of larger systems over longer times. researchgate.netresearchgate.net

In the DPD framework, the this compound molecule can be modeled as a series of connected beads representing the hydrophilic ethylenediamine (B42938) headgroup and the hydrophobic dodecyl tails. arxiv.org The interactions between these beads are described by soft, repulsive potentials. niscpr.res.in The key to a successful DPD simulation is the accurate parameterization of these interactions, which can be derived from experimental data or more detailed atomistic simulations. niscpr.res.inresearchgate.net

DPD simulations can predict various properties of surfactant solutions, including the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting aggregates (e.g., spherical or rod-like micelles). niscpr.res.inscm.com For gemini-like surfactants, which this compound resembles, DPD can model how the spacer group (ethylenediamine) and the hydrophobic chains influence the self-assembly process. arxiv.orgwikipedia.orgscm.com

Table 3: Example of a Coarse-Grained Model for this compound in DPD Simulations

This table illustrates a possible coarse-graining scheme for DPD simulations of gemini-like surfactants. arxiv.orgscm.com

Molecular FragmentBead TypeBead RepresentationInteraction Parameter (aij)
Ethylenediamine HeadgroupH (Hydrophilic)Two connected 'H' beadsLow with water beads, high with tail beads
Dodecyl TailT (Hydrophobic)Two chains of four connected 'T' beadsHigh with water beads, low with other tail beads
WaterW (Solvent)'W' beadGoverned by solubility parameters

Modeling of Nonbonded Interactions and Synergistic Effects in Supramolecular Assemblies

The self-assembly and function of this compound in various systems are governed by a complex interplay of nonbonded interactions. researchgate.net These interactions, though weaker than covalent bonds, collectively dictate the formation and stability of supramolecular structures. Key nonbonded forces include hydrogen bonding, van der Waals interactions, and electrostatic interactions. rsc.org

Hydrogen bonding is particularly significant for this compound due to the presence of the two amine groups in the ethylenediamine spacer. ossila.comrsc.org These amine groups can act as both hydrogen bond donors and acceptors, allowing for the formation of intricate hydrogen bond networks with solvent molecules (like water) or with other polar molecules. science.govrsc.org The strength and geometry of these hydrogen bonds can be modeled using both quantum chemical calculations and MD simulations. science.gov For instance, MD simulations can reveal the radial distribution functions between the amine hydrogens and water oxygens, providing insight into the structure of the hydration shell. science.gov

Synergistic effects often arise when this compound is part of a mixed system, for example, with another surfactant. The interactions between the different components can lead to properties that are more favorable than those of the individual components alone, such as a lower critical micelle concentration or enhanced surface activity. Modeling these systems can help to understand the molecular basis for synergy, which often involves optimizing packing arrangements and balancing repulsive and attractive forces between headgroups.

Table 4: Summary of Key Nonbonded Interactions in this compound Systems

Interaction TypeDescriptionRole in Supramolecular Assembly
Hydrogen Bonding Interaction between N-H groups and electronegative atoms (e.g., O in water). rsc.orgDirects the orientation of headgroups at interfaces and stabilizes aggregates. science.gov
Van der Waals Forces Weak, short-range attractions between the hydrophobic dodecyl chains.Drives the aggregation of hydrophobic tails to minimize contact with water (hydrophobic effect). Current time information in Edmonton, CA.
Electrostatic Interactions Attraction/repulsion between charged species (e.g., protonated amine groups and counter-ions).Influences micelle formation and stability, particularly in mixed surfactant systems.
Synergistic Interactions Combined effect of multiple surfactants leading to enhanced properties.Can lead to more stable and effective self-assembled structures.

Concluding Remarks and Future Research Perspectives

Emerging Research Areas and Unexplored Dimensions

While N,N'-Didodecyl-ethylenediamine has been recognized for its utility as a surfactant, corrosion inhibitor, and a component in material synthesis, several nascent research areas are poised for significant growth.

Advanced Materials Science: The interaction of this compound and its derivatives with nanomaterials like graphene is an area ripe for exploration. ccspublishing.org.cn Research into forming complexes with graphene through π-π stacking could lead to the development of p-doped graphene with tailored electronic properties. ccspublishing.org.cn Furthermore, its role in the templated synthesis of porous materials and as a stabilizing agent for perovskite nanocrystals presents exciting possibilities for next-generation optoelectronics and catalysis. acs.org

Biomedical and Pharmaceutical Sciences: The compound's interaction with biological membranes and its potential role in protein folding studies are emerging as significant research topics. Its amphiphilic character suggests potential applications in drug delivery systems, such as the formation of vesicles or micelles for encapsulating therapeutic agents. Investigating the cytotoxicity and biocompatibility of functionalized this compound derivatives is a critical and largely unexplored dimension.

"Smart" and Responsive Systems: A major unexplored dimension is the development of "smart" materials based on this compound. By incorporating stimuli-responsive moieties into its backbone or alkyl chains, it may be possible to create systems that alter their aggregation behavior, and consequently their properties, in response to external triggers like pH, temperature, or light.

Challenges and Opportunities in Molecular Design and Functionalization

The future utility of this compound is intrinsically linked to the ability to precisely tailor its molecular structure. This presents both challenges and significant opportunities.

Challenges:

Synthetic Control: Achieving precise and selective functionalization of the ethylenediamine (B42938) core, especially to create asymmetrical derivatives, can be challenging. Controlling the degree of alkylation and preventing the formation of byproducts requires meticulous optimization of reaction conditions.

Solubility and Processability: The high hydrophobicity imparted by the two dodecyl chains can lead to poor solubility in common solvents, complicating purification and processing for certain applications. researchgate.net

Predictive Modeling: The lack of comprehensive property prediction models for such amphiphilic molecules hinders rational, computer-aided design. researchgate.net Developing accurate models for self-assembly behavior and interfacial properties remains a significant hurdle. researchgate.netnih.gov

Opportunities:

Functionalization of the Backbone: The nitrogen atoms of the ethylenediamine core are prime sites for functionalization. Introducing groups that can alter hydrophilicity, introduce charge, or provide specific binding sites (e.g., for metal ions or biological targets) offers a vast design space. For instance, creating derivatives with enhanced chelating properties could improve their performance in metal ion extraction or as corrosion inhibitors.

Polymer Integration: Incorporating this compound as a monomer or a functional pendant group into polymer main-chains could create new classes of materials with built-in surfactant properties, potentially for applications in coatings, adhesives, or polymer nanocomposites. researcher.life

AreaChallengesOpportunities
Synthetic Control- Achieving selective, asymmetrical functionalization.
  • Controlling the degree of alkylation to avoid byproducts.
  • - Developing novel synthetic routes for precise modifications.
  • Exploring catalytic methods for selective reactions.
  • Solubility & Processability- Poor solubility in many common solvents due to high hydrophobicity. researchgate.net- Functionalizing with solubilizing groups.
  • Creating derivatives for use in a wider range of solvent systems.
  • Predictive Modeling- Lack of accurate property prediction models for rational design. researchgate.netnih.gov- Leveraging AI and machine learning to develop predictive tools for self-assembly and interfacial behavior. nih.govmdpi.com
    Functionalization- Ensuring stability of introduced functional groups.- Modifying the ethylenediamine backbone and alkyl chains to tailor properties for specific applications (e.g., chelation, stimuli-response).

    Potential for Novel Applications Across Disciplines

    Building on the emerging research areas and the opportunities in molecular design, this compound and its future derivatives have the potential to impact a wide array of disciplines.

    Green Chemistry and Environmental Remediation: Water-soluble derivatives could be designed for use as emulsifiers in green solvent systems or for the remediation of oil spills. Their ability to chelate metal ions could be harnessed for the removal of heavy metals from industrial wastewater.

    Advanced Electronics: As a component in hybrid materials, it could play a role in the fabrication of organic field-effect transistors (OFETs), sensors, and next-generation energy storage devices like alkali metal batteries. ccspublishing.org.cnresearchgate.netrsc.org Functionalized derivatives could be used to modify electrode surfaces, improving charge transfer and device stability.

    Biotechnology and Nanomedicine: Tailored derivatives could serve as non-viral vectors for gene delivery, leveraging the cationic nature of the protonated ethylenediamine core to bind nucleic acids. Their self-assembly into well-defined nanostructures could be exploited for targeted drug delivery and diagnostic imaging applications.

    Smart Coatings and Textiles: By incorporating this compound-based structures, it is conceivable to develop surfaces with switchable wettability, anti-fouling, or self-healing properties. Its use in textile finishing could impart desirable properties like water repellency or antimicrobial activity. acs.org

    The journey from a relatively simple diamine to a key component in advanced technologies hinges on continued interdisciplinary research. Overcoming the synthetic and modeling challenges will unlock a vast molecular design space, paving the way for a new generation of functional materials derived from the this compound scaffold.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.